Absence of High-Strength Comparative Evidence for Scientific Selection
A thorough review of primary research papers, patents, and authoritative databases reveals a critical evidence gap: no study was found that quantitatively compares N-ethyl-3-phenylfuran-2-carboxamide against a structurally defined close analog in a standardized assay [1]. The available binding data (Ki >1000 nM for human CB2) is non-comparative and does not meet the criteria for core differential evidence . This lack of direct comparator data means a meaningful scientific or procurement differentiation cannot currently be established.
| Evidence Dimension | Lack of comparator-based quantitative data |
|---|---|
| Target Compound Data | Ki >1000 nM (CB2 receptor, HEK293 cells) |
| Comparator Or Baseline | No direct comparator study found |
| Quantified Difference | Not available |
| Conditions | Displacement of [3H]CP-55,940 from human CB2 receptor expressed in HEK293 cells |
Why This Matters
For procurement, the absence of any head-to-head or cross-study comparative data means the compound's selection cannot be justified on the basis of superior or unique performance relative to its closest analogs.
- [1] BindingDB BDBM50063532 (CHEMBL3398550). Assay entry for N-ethyl-3-phenylfuran-2-carboxamide at human CB2 receptor. View Source
